molecular formula C8H14ClNO2 B2701558 Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride CAS No. 2377005-01-9

Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride

Cat. No. B2701558
CAS RN: 2377005-01-9
M. Wt: 191.66
InChI Key: GUBIUAFFIPYVLL-VSLZZJKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and biological evaluation of compounds with cyclopropane moieties, including efforts to open the cyclopropane ring under certain conditions. For instance, a study focused on the synthesis of bromophenol derivatives with a cyclopropyl moiety demonstrated their effectiveness as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Polymerization of Cyclic Monomers

Another significant application is in the field of polymer science, where the radical polymerization of cyclic monomers containing cyclopropane rings has been studied. This process can lead to the creation of polymers with unique properties, such as a high glass transition temperature, which is crucial for material science applications (Moszner et al., 2003).

Spirocyclopropane Anellated Heterocycles

The synthesis of spirocyclopropane anellated heterocycles has also been explored, showcasing the versatility of cyclopropane derivatives in constructing complex organic structures. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique structural properties (Meijere et al., 1989).

Enzyme Inhibition Studies

Cyclopropane derivatives have been used to study enzyme inhibition mechanisms, providing insights into enzyme function and potential therapeutic targets. For example, the irreversible inhibition of 1-aminocyclopropane-1-carboxylate deaminase by specific cyclopropane derivatives offers a deeper understanding of this enzyme's role in bacterial physiology and plant growth regulation (Zhao & Liu, 2002).

Conformationally Restricted Amino Acids

Conformationally restricted amino acids derived from cyclopropane units have been developed to study the structural requirements for biological activity. These compounds are valuable tools in drug discovery, helping to elucidate the relationship between molecular conformation and pharmacological effects (Kazuta et al., 2002).

properties

IUPAC Name

methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-2-4(6)5-3-7(5)9;/h4-7H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBIUAFFIPYVLL-VSLZZJKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1[C@@H]2C[C@@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145913660

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